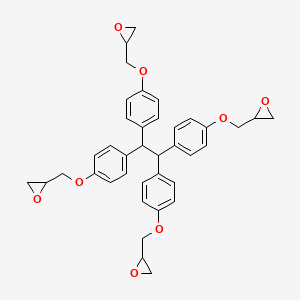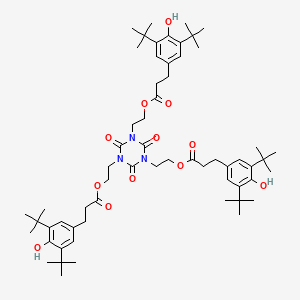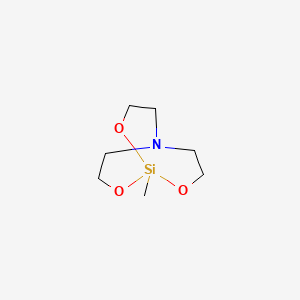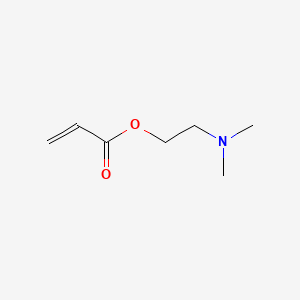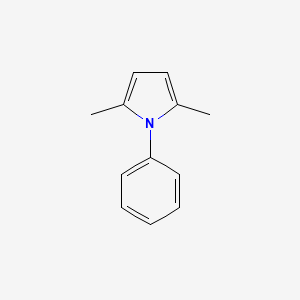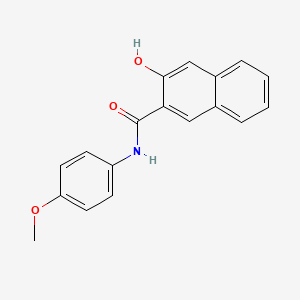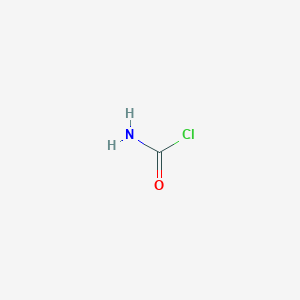
2-Chloro-6-methylquinoline
Descripción general
Descripción
2-Chloro-6-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of this compound involves various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The molecular weight is 177.63 .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported for the construction of this scaffold .Physical And Chemical Properties Analysis
This compound is a solid substance . Its melting point is between 94-98 °C .Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Activity
2-Chloro-6-methylquinoline has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this compound, such as certain hydrazone derivatives, show significant antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. These compounds also exhibit antifungal activities against strains such as Aspergillus niger and Candida albicans. This suggests its potential use in developing new antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009). Similarly, quinoline derivatives have shown radical-scavenging activity and significant antimicrobial effects against various bacterial and fungal species (Tabassum et al., 2014).
2. Synthesis and Structural Analysis
This compound is also vital in synthesizing novel chemical compounds. Studies have demonstrated its use in synthesizing various quinoline derivatives with potential pharmacological applications. For instance, research on the synthesis and structural elucidation of novel chloroquinoline derivatives highlights its relevance in understanding the relationship between molecular structures and intermolecular interactions, which is crucial for drug development (Murugavel et al., 2018).
3. Crystallographic Studies
Crystallographic studies of this compound and its derivatives provide insights into the molecular structure and potential interactions that can influence their biological activity. These studies are essential for understanding the compound's chemical behavior and its potential applications in various fields (Gotoh & Ishida, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
As a part of ongoing research programs on quinoline derivatives, there are numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .
Propiedades
IUPAC Name |
2-chloro-6-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHZTIXPIXHMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063400 | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4295-11-8 | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 2-chloro-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-Chloro-6-methylquinoline and how is it commonly derivatized?
A1: this compound is characterized by a quinoline ring system with a chlorine atom at the 2-position and a methyl group at the 6-position . This structure serves as a versatile building block for further derivatization. A common modification involves the aldehyde group at the 3-position, which can readily react with various nucleophiles such as hydrazines, amines, and o-phenylenediamine to yield hydrazones , amines , and methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), respectively .
Q2: What are the spectroscopic characteristics of this compound and its derivatives?
A2: this compound and its derivatives are routinely characterized using techniques like FTIR, 1H-NMR, and 13C-NMR . These techniques provide valuable information about the compound's structure, functional groups, and purity. For example, NMR studies have been crucial in identifying conformational isomers in N’-(benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides derived from this compound-3-carbaldehyde .
Q3: Has this compound and its derivatives shown potential in biological applications?
A3: Yes, research suggests that this compound derivatives possess promising antimicrobial activities. Studies have investigated the antifungal and antibacterial properties of various this compound hydrazone derivatives . Furthermore, the antimicrobial potential of methylquinolino[3,2-b][1,5]benzodiazepine (MQBD), synthesized from this compound-3-carbaldehyde, and its metal complexes have also been explored .
Q4: How does the structure of this compound derivatives affect their antimicrobial activity?
A4: The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as 4-fluoro, 4-chloro, 4-nitro, and 2,4-dichloro substituents on the benzoyl ring of this compound hydrazones, enhances their antibacterial activity . This suggests that modifying specific substituents on the quinoline scaffold can significantly influence the biological activity of these compounds.
Q5: Beyond antimicrobial applications, what other research has been conducted on this compound derivatives?
A5: Researchers have explored the coordination chemistry of this compound derivatives. Specifically, the synthesis and characterization of vanadium (V), cobalt (II), and copper (II) complexes with a novel quinoline derivative ligand have been reported . This research focused on the thermal analysis of these complexes and provided insights into their stability and potential applications.
Q6: Are there crystallographic studies on this compound and its derivatives?
A6: Yes, several crystal structures of this compound derivatives have been elucidated, revealing key structural information. These studies have provided insights into the molecular packing, intermolecular interactions, and conformational preferences of these compounds . For example, crystallographic data on ethyl this compound-3-carboxylate revealed interactions like aromatic π–π stacking, influencing its solid-state arrangement .
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





